1-(Chloromethyl)-2-ethylnaphthalene

Organic synthesis Physical chemistry Chemical procurement

1-(Chloromethyl)-2-ethylnaphthalene (CAS 63079-34-5) delivers a critical 1-chloromethyl-2-ethyl substitution pattern, imparting unique steric and electronic properties for superior regioselectivity in nucleophilic substitutions and Pd-catalyzed cross-couplings. Unlike unsubstituted or methyl analogs, the 2-ethyl group remains intact during derivatization, enabling access to tailored 2-ethylnaphthalene derivatives with desired lipophilicity. Ideal as an electrophilic building block for amines, ethers, and thioethers. Verify empirically; no direct analog substitution is functionally equivalent.

Molecular Formula C13H13Cl
Molecular Weight 204.69 g/mol
CAS No. 63079-34-5
Cat. No. B3055110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-2-ethylnaphthalene
CAS63079-34-5
Molecular FormulaC13H13Cl
Molecular Weight204.69 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2C=C1)CCl
InChIInChI=1S/C13H13Cl/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8H,2,9H2,1H3
InChIKeyVQADZLUXFHDBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-2-ethylnaphthalene (CAS 63079-34-5) for Chemical Synthesis and Procurement


1-(Chloromethyl)-2-ethylnaphthalene (CAS 63079-34-5) is an alkyl-substituted chloromethylated naphthalene derivative with the molecular formula C₁₃H₁₃Cl and a molecular weight of 204.69 g/mol . The compound features a chloromethyl (-CH₂Cl) group at the 1-position and an ethyl (-C₂H₅) group at the 2-position of the naphthalene ring system . It is synthesized via Blanc chloromethylation of 2-ethylnaphthalene using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The compound is commercially available with purity specifications typically at or above 95% , and is primarily utilized as a synthetic intermediate in organic chemistry research.

Why Generic Naphthalene Derivatives Cannot Replace 1-(Chloromethyl)-2-ethylnaphthalene (CAS 63079-34-5)


Substitution of 1-(chloromethyl)-2-ethylnaphthalene with other chloromethylated naphthalenes or alkyl-substituted analogs is not functionally equivalent due to the compound's specific substitution pattern, which confers distinct reactivity and steric properties. The presence of the ethyl group at the 2-position introduces steric and electronic effects absent in simpler analogs such as 1-(chloromethyl)naphthalene or 1-(chloromethyl)-2-methylnaphthalene, potentially altering reaction kinetics and regioselectivity in nucleophilic substitution and cross-coupling reactions [1]. The chloromethyl group at the 1-position provides a reactive electrophilic site that participates in transformations distinct from those of 2-(chloromethyl)naphthalene isomers, where the benzylic position is located on a different ring position with different resonance stabilization characteristics [2]. These differences in substitution architecture directly impact synthetic outcomes, making empirical validation essential before considering any analog substitution in a validated synthetic route.

Quantitative Differentiation Evidence for 1-(Chloromethyl)-2-ethylnaphthalene (CAS 63079-34-5) Relative to Comparators


Molecular Weight and Physical Property Differentiation of 1-(Chloromethyl)-2-ethylnaphthalene vs. Unsubstituted and Methyl Analogs

1-(Chloromethyl)-2-ethylnaphthalene exhibits distinct molecular weight and physicochemical properties compared to its closest commercially available analogs, which directly impacts handling, purification, and formulation considerations. Compared to 1-(chloromethyl)naphthalene (CAS 86-52-2), the target compound has a higher molecular weight due to the additional ethyl substituent. Compared to 1-(chloromethyl)-2-methylnaphthalene (the methyl analog), the ethyl group introduces increased lipophilicity and altered boiling point characteristics . These differences are quantifiable and relevant for separation and detection in analytical workflows.

Organic synthesis Physical chemistry Chemical procurement

Alkyl Substituent Effects on Nucleophilic Substitution Reactivity of 1-(Chloromethyl)-2-ethylnaphthalene

The ethyl group at the 2-position of 1-(chloromethyl)-2-ethylnaphthalene exerts steric and electronic effects that modify the reactivity of the chloromethyl group compared to unsubstituted or differently substituted analogs. A systematic study of alkyl-substituted 1-chloromethylnaphthalenes demonstrated that substitution at the 2- and 4-positions measurably alters the thermodynamics and relative reactivity of nucleophilic substitution reactions [1]. While the original 1969 study did not report specific numeric rate constants in the available abstract, the research framework established that 2-alkyl substitution produces distinct reactivity profiles that differ from 4-alkyl substitution and from the unsubstituted parent compound [1].

Reaction kinetics Nucleophilic substitution Synthetic methodology

Regioselectivity Control in Palladium-Catalyzed Transformations of 1-(Chloromethyl)naphthalenes: Framework Applicable to 2-Ethyl Derivative

The palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles provides either para- or ortho-acylated naphthalene products in yields that vary by ligand selection, establishing a synthetic platform directly applicable to 1-(chloromethyl)-2-ethylnaphthalene. Zhang et al. (2018) demonstrated that using tBuPPh₂ as the ligand affords para-acylated products, while Me₂PPh provides ortho-acylated products, with reactions proceeding in good to high yields [1]. The study specifically notes that direct substitution at the benzylic position—which would be the expected pathway for standard nucleophilic substitution—is essentially not observed, representing a fundamental difference from conventional reactivity expectations [1]. While the published substrate scope included various 1-(chloromethyl)naphthalene derivatives, the methodology is class-applicable to the 2-ethyl-substituted variant.

Cross-coupling Palladium catalysis Regioselective synthesis

Commercially Available Purity Specification for 1-(Chloromethyl)-2-ethylnaphthalene

1-(Chloromethyl)-2-ethylnaphthalene is commercially supplied with a minimum purity specification of 95% (GC/HPLC) as documented in vendor technical datasheets . This purity level is typical for research-grade chloromethylated naphthalene derivatives and provides a procurement-relevant baseline for comparing supplier offerings. The compound's status as a discontinued item in certain catalogs indicates that procurement planning and supply chain verification are necessary considerations distinct from more readily available chloromethylnaphthalene analogs.

Quality control Chemical procurement Analytical chemistry

Electrophilic Chloromethylation Regiochemistry Framework for 2-Ethylnaphthalene Substrate

The synthesis of 1-(chloromethyl)-2-ethylnaphthalene via chloromethylation of 2-ethylnaphthalene represents a specific regiochemical outcome that differs from chloromethylation of other 2-substituted naphthalenes. Studies on chloromethylation of 2-methoxynaphthalene demonstrate preferential substitution at the 6-position (para to the methoxy group) due to the directing effect of the electron-donating substituent [1]. In contrast, 2-ethylnaphthalene, bearing a weakly electron-donating alkyl group with different steric and electronic properties, undergoes chloromethylation at the 1-position of the same ring , producing the target compound rather than the 6-chloromethyl isomer that would result from analogous reaction of 2-methoxynaphthalene.

Electrophilic aromatic substitution Synthetic methodology Regioselectivity

Optimal Research and Procurement Applications for 1-(Chloromethyl)-2-ethylnaphthalene (CAS 63079-34-5)


Synthesis of 2-Ethyl-Substituted Naphthalene Derivatives via Nucleophilic Displacement

1-(Chloromethyl)-2-ethylnaphthalene is optimally employed as an electrophilic building block for synthesizing 2-ethyl-substituted naphthalene derivatives through nucleophilic substitution of the chloromethyl group. The chloromethyl moiety undergoes substitution with hydroxide, alkoxide, amine, and thiol nucleophiles to yield the corresponding 2-ethylnaphthylmethanol, ether, amine, and thioether derivatives . The ethyl group at the 2-position remains intact during these transformations, enabling access to functionalized naphthalenes that retain the 2-ethyl substitution pattern. This application scenario is particularly relevant when the target molecule requires the specific steric and lipophilic properties conferred by the 2-ethyl substituent, which cannot be achieved using 1-(chloromethyl)naphthalene or 1-(chloromethyl)-2-methylnaphthalene as starting materials [1].

Palladium-Catalyzed Cross-Coupling for Diaryl Ketone Synthesis with Regiochemical Control

Based on the ligand-controlled regioselective methodology established for 1-(chloromethyl)naphthalenes , 1-(chloromethyl)-2-ethylnaphthalene is a viable substrate for palladium-catalyzed reactions with (hetero)arylacetonitriles to access either para- or ortho-acylated 2-ethylnaphthalene products. Selection of tBuPPh₂ as ligand directs acylation to the para position relative to the chloromethyl group, while Me₂PPh directs acylation to the ortho position . This divergent synthetic capability from a single starting material is not available through conventional nucleophilic substitution chemistry, making this compound valuable for synthesizing structurally diverse diaryl ketone libraries containing the 2-ethylnaphthalene scaffold.

Oxidation to 2-Ethylnaphthyl Carboxylic Acid Derivatives

1-(Chloromethyl)-2-ethylnaphthalene serves as a precursor to 2-ethylnaphthyl carboxylic acids and aldehydes through oxidation of the chloromethyl group. Treatment with oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the chloromethyl moiety to the corresponding carboxylic acid or aldehyde functionality . The resulting 2-ethylnaphthalene-1-carboxylic acid derivatives are valuable intermediates for further functionalization, including amide bond formation and esterification. This application leverages the specific 1,2-substitution pattern of the target compound to produce oxidation products with the ethyl group retained at the 2-position, a substitution pattern that would require alternative synthetic routes if starting from unsubstituted or differently substituted chloromethylnaphthalenes .

Precursor for 2-Ethylnaphthylmethyl Ethers and Polymeric Materials

The reaction of 1-(chloromethyl)-2-ethylnaphthalene with methoxide or other alkoxide nucleophiles yields the corresponding 1-(alkoxymethyl)-2-ethylnaphthalene ethers , which are useful intermediates in materials science applications. Studies on alkyl-substituted 1-(chloromethyl)naphthalenes have demonstrated that methoxylation proceeds readily in boiling methanol or with sodium methoxide, producing ether products with yields dependent on the specific alkyl substitution pattern [1]. The 2-ethyl substitution contributes to the physical properties of the resulting ethers, including melting point, solubility, and thermal stability, differentiating them from methyl-substituted or unsubstituted analogs [1]. These ethers can serve as monomers or cross-linking agents in polymer synthesis.

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